molecular formula C10H10N2O B12928767 4-(5-Methyl-1H-imidazol-1-YL)phenol CAS No. 68337-62-2

4-(5-Methyl-1H-imidazol-1-YL)phenol

Cat. No.: B12928767
CAS No.: 68337-62-2
M. Wt: 174.20 g/mol
InChI Key: STZDOOANZJZCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-1H-imidazol-1-YL)phenol is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond. The compound has a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1H-imidazol-1-YL)phenol typically involves the condensation of 1H-imidazole with 4-chloromethylphenol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and continuously removing the product. This approach can improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1H-imidazol-1-YL)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-(5-Methyl-1H-imidazol-1-YL)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1H-imidazol-1-YL)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1H-imidazol-1-YL)phenol is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.

Properties

CAS No.

68337-62-2

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(5-methylimidazol-1-yl)phenol

InChI

InChI=1S/C10H10N2O/c1-8-6-11-7-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3

InChI Key

STZDOOANZJZCRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.